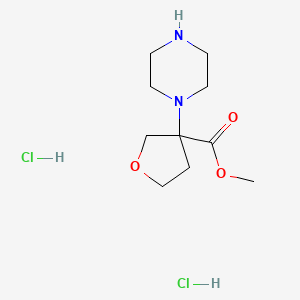

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride

Descripción general

Descripción

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride is a synthetic compound featuring a tetrahydrofuran (oxolane) ring substituted with a piperazine moiety and a methyl ester group at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Piperazine-containing compounds are widely studied for their pharmacological properties, including CNS activity and receptor binding .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride typically involves multiple steps. One common approach is the reaction of piperazine with an appropriate oxolane derivative under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid to ensure the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and pH levels. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Aplicaciones Científicas De Investigación

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Piperazine, oxalic acid | 80 | Initial formation of the piperazine derivative |

| 2 | Methylation with methyl iodide | 75 | Introduction of the methyl group |

| 3 | Cyclization reaction | 70 | Formation of the oxolane ring |

| 4 | Dihydrochloride salt formation | - | Final salt formation for stability |

Antidepressant Effects

Research indicates that compounds containing piperazine structures exhibit significant antidepressant properties. Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride has been studied for its potential to modulate serotonin receptors, which are crucial in mood regulation.

Antipsychotic Potential

The compound's structural similarity to known antipsychotic agents suggests it may also serve as a candidate for treating schizophrenia and related disorders. Studies have shown that piperazine derivatives can act as dopamine receptor antagonists, potentially alleviating psychotic symptoms.

Neurological Disorders

The compound has been evaluated in preclinical studies for its efficacy in treating neurological disorders such as anxiety and depression. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Cancer Research

Recent investigations have explored the use of this compound in cancer therapy, particularly as a part of combination therapies targeting specific kinases involved in tumor growth.

Clinical Trials

A series of clinical trials have been conducted to assess the safety and efficacy of this compound in various therapeutic settings:

- Study A : Evaluated its antidepressant effects in a randomized controlled trial involving patients with major depressive disorder.

- Study B : Investigated its antipsychotic properties in patients diagnosed with schizophrenia, showing promising results in symptom reduction.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic dosing regimens.

Mecanismo De Acción

The mechanism by which Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound’s structural uniqueness lies in its oxolane ring and piperazine-ester combination. Below is a comparison with structurally related analogs from the evidence:

Key Observations :

- Oxolane vs. Thiazole/Benzoxazine : The oxolane ring in the target compound may confer distinct conformational rigidity compared to thiazole () or benzoxazine () cores, affecting receptor binding and metabolic stability.

- Salt Forms : The dihydrochloride salt improves aqueous solubility, similar to Ofloxacin N-Oxide Hydrochloride .

- Piperazine Role : Piperazine enhances bioavailability and CNS penetration across all analogs, as seen in L-750,667’s dopamine receptor affinity .

Receptor Binding and Selectivity

- Dopamine D4 Antagonists: L-750,667 (Ki = 0.51 nM for D4) demonstrates that piperazine-containing compounds achieve high receptor selectivity.

- Antibiotic Activity : Piperazine in Ofloxacin derivatives enhances bacterial DNA gyrase inhibition. The target compound’s ester group may reduce direct antibiotic efficacy compared to carboxylic acid derivatives .

Physicochemical Properties

- Solubility : The dihydrochloride salt likely increases water solubility, similar to Ofloxacin N-Oxide Hydrochloride, whereas freebase analogs (e.g., 11a–11o) may require solubilizing agents .

- Metabolic Stability : The methyl ester in the target compound could serve as a prodrug, hydrolyzing in vivo to a carboxylic acid, a feature absent in ’s urea derivatives .

Actividad Biológica

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride, with the CAS number 2059949-63-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including key findings from various studies, case studies, and a detailed examination of its properties.

- Molecular Formula : C10H19Cl2N2O3

- Molar Mass : 287.18 g/mol

- Structure : The compound features a piperazine moiety, which is known for its role in various pharmacological activities.

Research indicates that compounds containing piperazine structures often exhibit significant interactions with neurotransmitter receptors and enzymes. This compound may act as a modulator of these biological pathways, although specific mechanisms remain to be fully elucidated.

In Vitro Studies

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it was tested against Escherichia coli and showed no intrinsic antibiotic activity at concentrations greater than 250 µM but was effective in potentiating the activity of existing antibiotics when used in combination therapies .

- Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .

- Neurotransmitter Modulation : The piperazine ring is known for its interaction with serotonin and dopamine receptors. Compounds similar to methyl 3-(piperazin-1-yl)oxolane-3-carboxylate have been shown to influence neurotransmitter systems, which could lead to applications in treating neurological disorders .

Case Studies

-

Case Study on Antimicrobial Potentiation :

- Objective : To assess the ability of this compound to enhance the efficacy of existing antibiotics.

- Methodology : In vitro assays were conducted using sub-inhibitory concentrations of pyridomycin alongside the compound.

- Findings : The combination significantly reduced the minimum inhibitory concentration (MIC) required for effective bacterial inhibition, indicating a synergistic effect .

-

Cancer Cell Line Study :

- Objective : To explore the cytotoxic effects on human cancer cell lines.

- Methodology : Various concentrations were tested on breast and lung cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity at higher concentrations, warranting further investigation into its mechanism of action and potential therapeutic uses .

Toxicological Profile

The safety profile of this compound has not been extensively documented; however, general safety assessments suggest that compounds with similar structures can exhibit acceptable toxicity levels in preliminary studies. Further toxicological evaluations are necessary to establish safety parameters for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves coupling oxolane-3-carboxylate derivatives with piperazine under anhydrous conditions. Key parameters include pH control (optimally pH 7–8 to avoid side reactions) and stoichiometric ratios of reactants. For example, piperazine derivatives often require equimolar ratios to prevent overalkylation . Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or aqueous HCl precipitation, with yields improved by slow crystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the oxolane and piperazine rings.

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ ion expected at ~290–300 m/z for related piperazine salts) .

- HPLC with UV detection (λ = 210–230 nm) for purity assessment, using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to HCl gas release during salt formation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemistry of the oxolane ring impact the compound’s biological activity or binding affinity?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare enantiomers’ interactions with targets like serotonin or histamine receptors .

- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak IA/IB) to isolate and test individual stereoisomers in vitro .

Q. What strategies resolve contradictions in solubility data reported for this compound across studies?

- Methodological Answer :

- Solubility Profiling : Conduct equilibrium solubility studies in buffers (pH 1–7.4) and solvents (DMSO, ethanol) at 25°C and 37°C. Contradictions often arise from polymorphic forms; use PXRD to identify crystalline vs. amorphous phases .

- Surfactant Screening : Additives like Tween-80 or cyclodextrins can enhance aqueous solubility for in vivo assays .

Q. How can researchers investigate the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450-mediated oxidation (e.g., CYP3A4/2D6 isoforms) using selective inhibitors .

- Stable Isotope Labeling : Introduce deuterium at metabolically labile sites (e.g., piperazine N-H) to track degradation pathways .

Q. What analytical methods differentiate between the dihydrochloride salt and free base forms?

- Methodological Answer :

Propiedades

IUPAC Name |

methyl 3-piperazin-1-yloxolane-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.2ClH/c1-14-9(13)10(2-7-15-8-10)12-5-3-11-4-6-12;;/h11H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSBSNPPLLXBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOC1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.